2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane is a chlorinated organic compound characterized by a complex structure that includes a chlorinated decenyl group and an oxane ring. Its chemical formula is , and it has a molecular weight of approximately 272.81 g/mol. The compound is also known by its CAS number, 71673-29-5, and is utilized in various scientific applications due to its unique properties.
The compound can be synthesized from commercially available precursors, typically involving multiple synthetic steps. It is important in the fields of organic chemistry and medicinal chemistry for its potential applications.
2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane falls under the category of chlorinated organic compounds and ethers. Its classification is significant for understanding its reactivity and potential applications in chemical synthesis.
The synthesis of 2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane commonly involves the reaction of 10-chlorodec-9-en-7-yn-1-ol with an oxane derivative. The process typically requires a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the alcohol, facilitating the formation of an ether linkage.
The molecular structure of 2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane can be represented using the following identifiers:
Property | Value |
---|---|
Molecular Weight | 272.81 g/mol |
Exact Mass | 272.154 g/mol |
InChI | InChI=1S/C15H23ClO2/c16... |
InChI Key | FADIMKFUETXULH-UHFFFAOYSA-N |
Canonical SMILES | C1CCOC(C1)OCCCCCCC#CC=CCl |
2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane can participate in various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Aqueous or organic solvent |
Reduction | Hydrogen gas with Pd/C | Elevated pressure |
Substitution | Sodium azide, thiols | Solvent-dependent |
The mechanism of action for 2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane involves its interaction with specific biological targets, such as enzymes or receptors. The unique structure allows it to bind effectively, potentially inhibiting enzymatic activity or altering receptor functions, which could lead to various biological effects, including antimicrobial or anticancer properties.
While specific physical property data such as density and boiling point are not readily available, general characteristics can be inferred based on similar compounds.
Key chemical properties include:
2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane has several notable applications:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2